molecular formula C8H16ClNO3 B2829263 Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride CAS No. 2287317-34-2

Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride

Cat. No.: B2829263
CAS No.: 2287317-34-2
M. Wt: 209.67
InChI Key: LCWKLFBFMQJMMY-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride is a morpholine derivative characterized by a six-membered morpholine ring substituted with two methyl groups at the 6-position and a methyl carboxylate ester at the 2-position, forming a hydrochloride salt. This compound is commercially available in quantities such as 50 mg (€645.00) and 500 mg (€1,802.00), indicating its use in research and small-scale synthesis . Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and physicochemical properties.

Properties

IUPAC Name

methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-4-6(12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKLFBFMQJMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287317-34-2
Record name methyl 6,6-dimethylmorpholine-2-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antitumor and Antifungal Properties
Methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of antitumor drugs such as Sonidegib and antifungal agents like amorolfine hydrochloride. The cis-isomer of 2,6-dimethylmorpholine exhibits higher biological activity compared to its trans counterpart, making it crucial for developing effective medications .

Chiral Drug Development
The compound's role in synthesizing chiral drugs is significant. The use of single-isomer chiral drugs minimizes toxic side effects associated with inactive isomers, thereby enhancing therapeutic efficacy. For instance, the European Pharmacopoeia specifies stringent limits on the presence of trans-isomers in amorolfine hydrochloride formulations, underscoring the importance of high-purity starting materials like methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride .

Synthetic Chemistry Applications

Organic Synthesis
This compound is also valuable in organic synthesis due to its ability to undergo various chemical reactions. It can act as a building block for synthesizing other complex molecules, particularly in the development of agrochemicals and other fine chemicals. Its versatility allows chemists to modify its structure to create derivatives with tailored properties for specific applications .

Purification Methods
Recent advancements have focused on improving purification methods for obtaining high-purity forms of 2,6-dimethylmorpholine. Techniques involving crystallization and hydrolysis have been developed to enhance yield and purity, making the compound more accessible for industrial applications .

Case Studies

Case Study: Antifungal Drug Synthesis
A study highlighted the synthesis of amorolfine hydrochloride using methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride as a key intermediate. The research demonstrated that utilizing high-purity cis-2,6-dimethylmorpholine resulted in a significant reduction of trans-isomer impurities, aligning with pharmacopoeial standards and improving the drug's safety profile .

Case Study: Industrial Application in Agrochemicals
Another case study investigated the application of this compound in developing new agrochemicals. Researchers synthesized a series of derivatives based on methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride that exhibited enhanced insecticidal properties compared to existing products. This study underscored the compound's potential to contribute to sustainable agricultural practices by providing effective pest control solutions .

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethylmorpholine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogues

(R)- and (S)-2-Methylmorpholine Hydrochloride
  • Structural Features : These enantiomers differ in the stereochemistry of the methyl group at the 2-position of the morpholine ring. Both have high structural similarity (0.96) to the target compound .
  • Key Differences : The absence of a carboxylate ester and 6,6-dimethyl substitution distinguishes them from the target compound. These differences likely reduce their polarity and alter bioavailability.
2-(Methoxymethyl)morpholine Hydrochloride
  • Molecular Formula: C₆H₁₃NO₂·HCl (MW: 167.64) .
  • Comparison: The methoxymethyl substituent at the 2-position introduces an ether linkage instead of a carboxylate ester. This substitution may enhance solubility in non-polar solvents but reduce metabolic stability compared to the ester group in the target compound .
1,2,3,4,4a,5,6,7-Octahydro-2,7-Naphthyridin-1-one
  • Structural Features : A bicyclic system with a fused morpholine-like ring.
  • Priced at €667.00 (50 mg), it is slightly more expensive than the target compound, possibly due to synthetic complexity .

Non-Morpholine Hydrochloride Salts

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc) group using HCl/dioxane, yielding 100% conversion .
  • Comparison : The linear ester structure and tertiary amine differ from the cyclic morpholine system, leading to distinct pharmacokinetic profiles.
Articaine Acid Propionamide Hydrochloride
  • Structure : Contains a thiophene ring and propionamide group.
  • This structural divergence suggests different therapeutic applications, such as local anesthesia .

Physicochemical and Economic Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Price (50 mg)
Methyl 6,6-dimethylmorpholine-2-carboxylate HCl C₈H₁₅NO₃·HCl 221.67 6,6-dimethyl, 2-carboxylate €645.00
2-(Methoxymethyl)morpholine HCl C₆H₁₃NO₂·HCl 167.64 2-methoxymethyl Not available
(R)-2-Methylmorpholine HCl C₅H₁₁NO·HCl 137.61 2-methyl Not available
1,2,3,4,4a,5,6,7-Octahydro-2,7-naphthyridin-1-one C₈H₁₂N₂O 152.20 Bicyclic ketone €667.00

Notes:

  • The target compound’s higher molecular weight and carboxylate group contribute to increased polarity compared to simpler morpholine derivatives.
  • Pricing reflects synthetic complexity; bicyclic and stereospecific compounds are generally costlier .

Biological Activity

Methyl 6,6-dimethylmorpholine-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₁₅ClN₂O₂
  • Molecular Weight : 194.67 g/mol
  • Structure : The compound features a morpholine ring with two methyl groups at the 6-position and a carboxylate functional group.

Pharmacological Effects

  • Anticholinesterase Activity :
    • Methyl 6,6-dimethylmorpholine-2-carboxylate has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies indicate that derivatives of morpholine compounds can inhibit AChE with varying potencies, suggesting that structural modifications can enhance activity .
  • Antibacterial Properties :
    • Recent research has highlighted the antibacterial activity of morpholine derivatives against various strains of bacteria. For instance, compounds similar to methyl 6,6-dimethylmorpholine-2-carboxylate have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Antitumor Activity :
    • Some studies have explored the cytotoxic effects of morpholine derivatives on cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells has been documented, although specific data for methyl 6,6-dimethylmorpholine-2-carboxylate remains limited .

The mechanisms through which methyl 6,6-dimethylmorpholine-2-carboxylate exerts its biological effects are still being elucidated. However, the following pathways have been suggested:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with the active sites of enzymes such as AChE, leading to inhibition and subsequent increases in acetylcholine levels in synaptic clefts.
  • Membrane Interaction : Morpholine derivatives may interact with bacterial membranes, disrupting their integrity and leading to cell death.

Study on Anticholinesterase Activity

A study published in Scientific Reports evaluated various morpholine derivatives for their AChE inhibitory activity. Methyl 6,6-dimethylmorpholine-2-carboxylate was included in a series of compounds tested for selectivity and potency against AChE compared to butyrylcholinesterase (BuChE). Results indicated a significant inhibitory effect on AChE with an IC50 value lower than many known inhibitors .

Antibacterial Efficacy Research

In another study focusing on antibacterial properties, several morpholine derivatives were tested against both Gram-positive and Gram-negative bacteria. Methyl 6,6-dimethylmorpholine-2-carboxylate exhibited MIC values below 0.25 µg/mL against S. aureus strains and showed promising results against E. coli and Klebsiella pneumoniae as well .

Data Tables

Activity Type Tested Compound IC50/MIC Value Target Organism/Enzyme
AnticholinesteraseMethyl 6,6-dimethylmorpholine-2-carboxylate<0.50 µMAcetylcholinesterase
AntibacterialMethyl 6,6-dimethylmorpholine-2-carboxylate<0.25 µg/mLStaphylococcus aureus
AntibacterialMethyl 6,6-dimethylmorpholine-2-carboxylate1–4 µg/mLEscherichia coli, Klebsiella pneumoniae

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